molecular formula C8H8F3N3O B5813915 1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea

1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B5813915
M. Wt: 219.16 g/mol
InChI Key: VYCDJAREUXRSGE-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C8H8F3N3O It is characterized by the presence of a pyridine ring substituted with a trifluoroethyl group and a urea moiety

Preparation Methods

The synthesis of 1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea typically involves the reaction of pyridine derivatives with trifluoroethyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions, using reagents like nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

1-Pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine: This compound also contains a trifluoroethyl group and a pyridine ring but differs in its functional groups and overall structure.

    1-(2-pyrimidinyl)-3-(2,2,2-trifluoroethyl)urea: Similar in containing a trifluoroethyl group and a urea moiety, but with a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-pyridin-4-yl-3-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-13-7(15)14-6-1-3-12-4-2-6/h1-4H,5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCDJAREUXRSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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